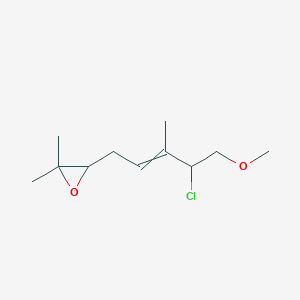
N-Acetyl-S-(2-bromo-2-phenylethyl)-L-cysteine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(2-bromo-2-phenylethyl)-L-cysteine methyl ester is a synthetic organic compound that belongs to the class of cysteine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-bromo-2-phenylethyl)-L-cysteine methyl ester typically involves the reaction of L-cysteine with 2-bromo-2-phenylethyl bromide in the presence of a base. The resulting product is then acetylated and esterified to obtain the final compound. The reaction conditions may include:
- Solvent: Common solvents like ethanol or methanol.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-(2-bromo-2-phenylethyl)-L-cysteine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-Acetyl-S-(2-bromo-2-phenylethyl)-L-cysteine methyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzyme activity.
Modulating signaling pathways: Affecting cellular processes like apoptosis or proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(2-bromo-2-phenylethyl)-L-cysteine: A related compound without the acetyl and methyl ester groups.
Uniqueness
N-Acetyl-S-(2-bromo-2-phenylethyl)-L-cysteine methyl ester is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Conclusion
This compound is a compound of interest in various scientific fields. Its synthesis, chemical reactivity, and potential applications make it a valuable subject for further research. For detailed and specific information, consulting scientific literature and databases is recommended.
Eigenschaften
CAS-Nummer |
109621-21-8 |
|---|---|
Molekularformel |
C16H22BrNO2S |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
N-[(2R)-1-(2-bromo-2-phenylethyl)sulfanyl-3-methoxybut-3-en-2-yl]propanamide |
InChI |
InChI=1S/C16H22BrNO2S/c1-4-16(19)18-15(12(2)20-3)11-21-10-14(17)13-8-6-5-7-9-13/h5-9,14-15H,2,4,10-11H2,1,3H3,(H,18,19)/t14?,15-/m0/s1 |
InChI-Schlüssel |
XBGIJNKHVHUXPT-LOACHALJSA-N |
Isomerische SMILES |
CCC(=O)N[C@@H](CSCC(C1=CC=CC=C1)Br)C(=C)OC |
Kanonische SMILES |
CCC(=O)NC(CSCC(C1=CC=CC=C1)Br)C(=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)
![6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14312397.png)
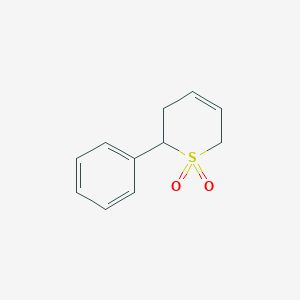
![2-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B14312412.png)
![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)
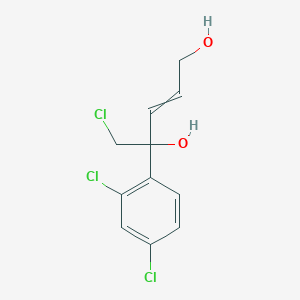
![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)
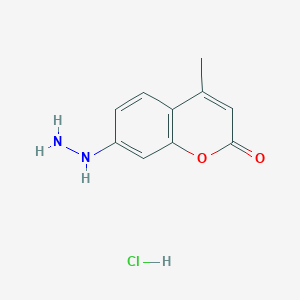
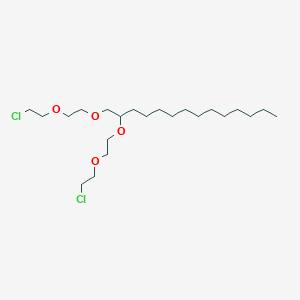
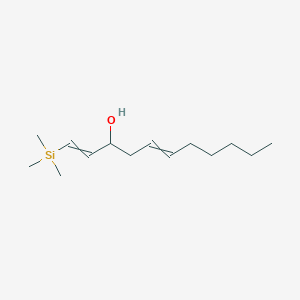
![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)
